N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C9H16IN3 It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding this compound oxides.
Reduction: Formation of N,N-diethyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Formation of N,N-diethyl-2-(4-azido-1H-pyrazol-1-yl)acetamide.
Scientific Research Applications
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N,N-diethyl-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
Uniqueness
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound features a pyrazole ring substituted with an iodine atom, which is known to influence its reactivity and biological interactions. Its chemical formula is C7H11N3O.
Synthesis:
The synthesis typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The iodine atom enhances its binding affinity to proteins or enzymes, potentially modulating their activity. This interaction may disrupt cellular pathways, leading to various biological effects.
2.2 Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains, including antibiotic-resistant variants. The mechanism often involves disrupting bacterial cell membranes .
2.3 Anticancer Properties
Research has highlighted the potential of pyrazole derivatives in cancer therapy. This compound may inhibit key signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) mutations, which are common in certain cancers .
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated pyrazole derivatives.
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
N,N-diethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide | Moderate | Low | Chlorine substitution limits reactivity |
N,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)acetamide | High | Moderate | Bromine offers better binding than chlorine |
This compound | High | High | Iodine enhances reactivity and biological activity |
Case Study 1: Antimicrobial Evaluation
A study evaluating various pyrazole derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM, particularly in melanoma cells harboring BRAF mutations. The IC50 value was reported at approximately 8 µM, indicating strong potential for further development as an anticancer agent .
5. Conclusion
N,N-diethyl-2-(4-iodo-1H-pyrazol-1-y)acetamide represents a promising candidate for further research due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural features, particularly the iodine substitution, enhance its reactivity and binding capabilities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N,N-diethyl-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIIFXNABAZPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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